molecular formula C12H15NO B8769772 1,3,3-Trimethyl-4-phenylazetidin-2-one CAS No. 29668-85-7

1,3,3-Trimethyl-4-phenylazetidin-2-one

Cat. No.: B8769772
CAS No.: 29668-85-7
M. Wt: 189.25 g/mol
InChI Key: PZJSRBNCLYPRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-4-phenylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring substituted with three methyl groups at positions 1, 3, and 3, and a phenyl group at position 2. This compound belongs to the azetidin-2-one family, which is structurally analogous to penicillin’s β-lactam core but exhibits distinct stereoelectronic properties due to its substitution pattern.

Properties

CAS No.

29668-85-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1,3,3-trimethyl-4-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-12(2)10(13(3)11(12)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

PZJSRBNCLYPRCV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidin-2-one Derivatives

Compound Name Substituents Molecular Weight Key Properties Applications/Research Use
1,3,3-Trimethyl-4-phenylazetidin-2-one 1-Me, 3-Me, 3-Me, 4-Ph ~245.3 (estimated) High lipophilicity due to methyl groups; steric hindrance may reduce reactivity Potential intermediate for drug synthesis
1-(2,4-Dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one 1-(2,4-dimethoxyphenyl), 4-(4-nitrophenyl), 3-phenoxy 476.47 Polar nitro and methoxy groups enhance solubility; UV-active Studied for photophysical properties
(3S,4R)-1-benzyl-3-(2-chloroethyl)-4-phenylazetidin-2-one 1-benzyl, 3-(2-chloroethyl), 4-Ph 299.79 Chloroethyl group confers alkylation potential; stable at 2–8°C Research-grade biochemical reagent
(3R,4S)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one 3-OH, 1-(4-methoxyphenyl), 4-Ph 269.3 Hydroxy and methoxy groups enable hydrogen bonding; moderate aqueous solubility Taxane-related impurity analysis
1-Phenyl-3-nitromethylene-4-phenylazetidin-2-one 1-Ph, 3-nitromethylene, 4-Ph 280.28 Electron-withdrawing nitro group increases electrophilicity; reactive intermediate Synthetic precursor for heterocyclic compounds

Key Findings :

Substituent Effects on Solubility :

  • Methyl groups in this compound contribute to lipophilicity, limiting aqueous solubility compared to polar analogs like the 3-hydroxy or 4-nitrophenyl derivatives .
  • The 3-nitromethylene substituent in introduces strong electron-withdrawing effects, enhancing reactivity in cycloaddition or nucleophilic substitution reactions.

Thermal and Chemical Stability :

  • Chloroethyl-substituted analogs (e.g., ) exhibit stability under refrigeration, whereas hydroxy-substituted derivatives (e.g., ) may require inert storage conditions due to hydrogen-bonding interactions.

Synthetic Utility :

  • The trimethyl derivative’s steric bulk may hinder ring-opening reactions common in β-lactam chemistry, contrasting with the more reactive 3-nitromethylene analog .
  • Methoxy and nitro groups in enable applications in photochemical studies due to UV-VIS activity.

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